![molecular formula C10H17N3O B2822300 N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide CAS No. 184172-87-0](/img/structure/B2822300.png)
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . The specific structure of “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, N-(5-pyrazolyl)imines have been used in the aza-Diels–Alder cycloaddition reaction using electrophilic α-oxoketene and aryne intermediates for the expeditious syntheses of pyrazolopyrid-4-ones and isoquinolines .Scientific Research Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand
- Application: BTTES serves as a next-generation, water-soluble ligand for the CuAAC reaction. It accelerates reaction rates and suppresses cell cytotoxicity during the synthesis of bioconjugates and functional materials .
Drug Discovery and Medicinal Chemistry
- Application: This compound is a valuable building block in drug discovery. It can be used as a precursor for active pharmaceutical ingredients (APIs), bioactive molecules, and natural products. Researchers explore its reactivity to design novel drug candidates .
Heteropoly Acid (HPA)-Catalyzed Oxidation Reactions
- Application: HPAs, when combined with ionic liquids, demonstrate high activity and selectivity for the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA). FDCA is a promising platform chemical for sustainable polymers and plastics.
Synthesis of N-Heterocyclic Amines
- Application: The reductive amination method, using this compound as a starting material, is commonly employed in pharmaceutical industry for C–N bond construction. It offers operational simplicity and a wide range of protocols .
Ambient-Temperature Synthesis of Novel Amines
- Application: Researchers have successfully synthesized novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine at room temperature. This compound could find applications in various fields due to its unique structure and reactivity .
Building Blocks for Heterocyclic Derivatives
- Application: As a versatile building block, this compound can be further modified to create diverse heterocyclic derivatives. Researchers explore its potential in designing new materials, ligands, and functional molecules .
Mechanism of Action
The mechanism of action of pyrazole derivatives depends on their specific structure and the biological target they interact with. For example, some pyrazole derivatives are employed to prevent blood clots, treat erectile dysfunction, or inhibit tyrosine kinase to treat advanced renal cell carcinoma .
Future Directions
The future directions in the study of pyrazole derivatives are likely to continue focusing on their synthesis and the development of novel active pharmaceutical ingredients . The specific future directions for “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would depend on its biological activity and potential therapeutic applications.
properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPRRFHNQJPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide |
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